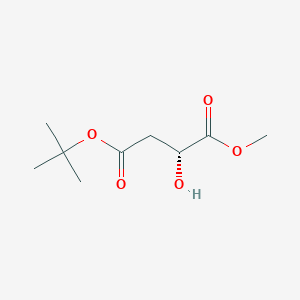
4-(tert-butyl) 1-methyl (R)-2-hydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate is an organic compound that belongs to the class of succinates. Succinates are salts or esters of succinic acid, which play a crucial role in the citric acid cycle (Krebs cycle) in cellular respiration. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxyl group attached to the succinate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate can be achieved through various synthetic routes. One common method involves the esterification of succinic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
科学的研究の応用
4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying metabolic pathways involving succinates.
Medicine: Research into its potential therapeutic effects, particularly in metabolic disorders, is ongoing.
Industry: It is utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism by which 4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate exerts its effects involves its participation in metabolic pathways. As a succinate derivative, it can enter the citric acid cycle, where it undergoes enzymatic transformations to produce energy in the form of ATP. The molecular targets include enzymes such as succinate dehydrogenase, which catalyzes the oxidation of succinate to fumarate .
類似化合物との比較
Similar Compounds
Methyl tert-butyl ether (MTBE): An organic compound used as a fuel additive.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane.
Uniqueness
4-(tert-butyl) 1-methyl ®-2-hydroxysuccinate is unique due to its specific structural features and its role in metabolic pathways. Unlike MTBE, which is primarily used as a fuel additive, this compound has significant biological relevance and potential therapeutic applications.
特性
分子式 |
C9H16O5 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
4-O-tert-butyl 1-O-methyl (2R)-2-hydroxybutanedioate |
InChI |
InChI=1S/C9H16O5/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6,10H,5H2,1-4H3/t6-/m1/s1 |
InChIキー |
ILUOEBFEWJTJPW-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC)O |
正規SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















